![molecular formula C7H4Cl2N2 B1424194 3,5-二氯-1H-吡咯并[2,3-c]吡啶 CAS No. 1190320-38-7](/img/structure/B1424194.png)

3,5-二氯-1H-吡咯并[2,3-c]吡啶

描述

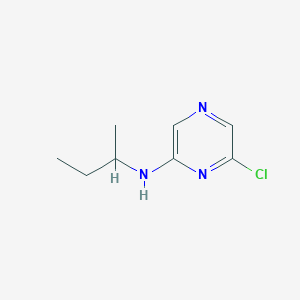

“3,5-dichloro-1H-pyrrolo[2,3-c]pyridine” is a chemical compound that belongs to the class of organic compounds known as pyrrolopyridines . It’s a halogenated heterocycle . The empirical formula is C7H4Cl2N2 .

Molecular Structure Analysis

The molecular structure of “3,5-dichloro-1H-pyrrolo[2,3-c]pyridine” includes a pyrrolopyridine core with two chlorine atoms attached at the 3rd and 5th positions . The molecular weight is 187.03 .科学研究应用

抗糖尿病活性

吡咯并吡啶衍生物因其降低血糖水平的潜力而被研究,这可能对治疗高血糖症和糖尿病等疾病有益。 具有这种结构的化合物可能有助于控制糖尿病性血脂异常、高甘油三酯血症、胰岛素抵抗以及与血浆血糖水平升高相关的 cardiovascular diseases .

抗癌特性

这些化合物也因其抗癌活性而受到评估。 例如,某些吡咯并吡啶衍生物已显示出对细胞微管网络的影响,由于其在细胞分裂中的作用,这成为抗癌治疗的一个有希望的目标 .

酶抑制

一些基于吡咯并吡啶的类似物旨在抑制 α-淀粉酶等酶,这是一种治疗糖尿病等疾病的策略。 体外分析表明这些化合物具有显着的抗糖尿病作用 .

成纤维细胞生长因子受体 (FGFR) 抑制

1H-吡咯并[2,3-b]吡啶衍生物已被合成并评估为有效的 FGFR 抑制剂。 FGFR 在细胞生长和增殖中起着至关重要的作用,其抑制是癌症治疗中的靶向方法 .

构效关系 (SAR) 研究

吡咯并吡啶衍生物用于 SAR 研究,以了解化合物化学结构与其生物活性之间的关系。 这有助于设计具有特定性质的更有效的药物 .

未来方向

作用机制

Target of Action

The primary target of 3,5-dichloro-1H-pyrrolo[2,3-c]pyridine is the α-amylase enzyme . This enzyme plays a crucial role in the breakdown of starch molecules into smaller ones such as glucose and maltose . In the context of diabetes, increased α-amylase activity can contribute to the rapid breakdown of complex carbohydrates into glucose, leading to a faster rise in blood glucose levels following a meal .

Mode of Action

3,5-dichloro-1H-pyrrolo[2,3-c]pyridine interacts with its target, the α-amylase enzyme, by inhibiting its activity . This inhibition slows down the digestion and absorption of carbohydrates, resulting in a more regulated and progressive release of glucose into the circulation .

Biochemical Pathways

The inhibition of α-amylase by 3,5-dichloro-1H-pyrrolo[2,3-c]pyridine affects the carbohydrate digestion pathway . By reducing α-amylase activity, the breakdown of complex carbohydrates into glucose is slowed down. This leads to a more gradual increase in blood glucose levels after a meal, which can help manage hyperglycemia in diabetic patients .

Pharmacokinetics

The compound’s ability to inhibit α-amylase suggests that it may have good bioavailability

Result of Action

The inhibition of α-amylase by 3,5-dichloro-1H-pyrrolo[2,3-c]pyridine can lead to a more regulated and progressive release of glucose into the bloodstream . This can help manage blood glucose levels in diabetic patients, potentially reducing the risk of hyperglycemia and other complications associated with diabetes .

生化分析

Biochemical Properties

Related compounds have been shown to interact with various enzymes and proteins . For instance, 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as colchicine-binding site inhibitors, displaying antitumor activities against cancer cell lines .

Cellular Effects

Related compounds have shown to inhibit cell proliferation and induce apoptosis in cancer cells . They also significantly inhibit the migration and invasion of cancer cells .

Molecular Mechanism

The molecular mechanism of action of 3,5-dichloro-1H-pyrrolo[2,3-c]pyridine is not well-established. Related compounds have been found to interact with tubulin by forming hydrogen bonds with colchicine sites . This interaction disrupts tubulin microtubule dynamics, leading to cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

Related compounds have shown to cause significant changes in cellular function over time .

Dosage Effects in Animal Models

Related compounds have shown to exhibit antinociceptive, antiedematous, and antiallodynic activity in animal models .

Metabolic Pathways

Related compounds have been found to inhibit the α-amylase enzyme, which plays a crucial role in the breakdown of complex carbohydrates into glucose .

Transport and Distribution

Related compounds have shown to be transported and distributed within cells and tissues in a manner that influences their localization or accumulation .

Subcellular Localization

Related compounds have shown to disrupt tubulin microtubule dynamics at the cellular level .

属性

IUPAC Name |

3,5-dichloro-1H-pyrrolo[2,3-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2N2/c8-5-2-10-6-3-11-7(9)1-4(5)6/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYXFRNASBZLFLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CNC2=CN=C1Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,6-dimethoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424111.png)

![Dodecyl 4,6-dibromothieno[3,4-b]thiophene-2-carboxylate](/img/structure/B1424114.png)

![4-chloro-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424123.png)

![5,6-dibromo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1424124.png)

![N-[2-(Dimethylamino)ethyl]-2-pyrrolidinecarboxamide dihydrochloride](/img/structure/B1424126.png)

![N-[3-Amino-4-(methylsulfonyl)phenyl]-N,N-dipropylamine](/img/structure/B1424128.png)

![N-[(2,5-Dichloro-3-phenylimidazol-4-yl)methylidene]hydroxylamine](/img/structure/B1424131.png)

![7-cyano-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B1424133.png)

![2-Methyl-1H-pyrrolo[3,2-c]pyridin-6-ol](/img/structure/B1424134.png)